trans-epsilon-Octenoic acid
Description
Classification and Chemical Characterization within Fatty Acid Research
Trans-epsilon-Octenoic acid is systematically classified within the broad category of lipids. In chemistry, a fatty acid is a carboxylic acid with a long aliphatic chain, which can be either saturated or unsaturated. wikipedia.org this compound fits this definition and is further categorized based on its specific structural features.
Classification : It is classified as a medium-chain fatty acid (MCFA), a group that includes fatty acids with aliphatic tails of 6 to 12 carbon atoms. ebi.ac.uk It is also an unsaturated fatty acid because its carbon chain contains a double bond. nih.gov The "trans" designation refers to the geometric isomerism at the double bond, where the hydrogen atoms are on opposite sides of the carbon chain, resulting in a more linear shape compared to its cis-isomer. wikipedia.org Its IUPAC name is (E)-oct-6-enoic acid. nih.gov
Chemical Characterization : The precise chemical and physical properties of this compound have been determined through various analytical techniques. These properties are essential for its identification and for predicting its behavior in chemical reactions and biological systems.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₄O₂ nih.gov |
| Molecular Weight | 142.20 g/mol nih.gov |
| CAS Number | 1577-21-5 nih.govlookchem.com |
| IUPAC Name | (E)-oct-6-enoic acid nih.gov |
| Synonyms | trans-6-Octenoic acid, 6E-octenoic acid nih.gov |
| Classification | Medium-Chain Fatty Acid ebi.ac.uknih.gov |
| Hydrogen Bond Donor Count | 1 lookchem.com |
| Hydrogen Bond Acceptor Count | 2 lookchem.com |
| Rotatable Bond Count | 5 lookchem.com |
Historical Context of this compound Research and Discovery
The study of specific fatty acid isomers like this compound is a relatively recent development within the broader history of lipid chemistry. While the general class of fatty acids was identified in the early 19th century, the tools to isolate, identify, and characterize individual isomers with precision became available much later. wikipedia.org
The historical context for the discovery of this compound is therefore embedded in the advancement of analytical methods such as gas chromatography and mass spectrometry (GC-MS). These technologies enabled researchers to separate complex mixtures of lipids and identify specific compounds, even those present in trace amounts. The investigation of trans fatty acids, in particular, grew significantly in the latter half of the 20th century as their biological effects became a subject of intense scientific scrutiny. nih.gov The study of less common isomers like this compound represents a continuing effort to build a comprehensive catalog of fatty acids and understand the unique properties and roles of each distinct molecule.
Significance and Research Potential of this compound in Chemical and Biological Sciences
While research on this compound is not as extensive as that for more common fatty acids, it holds notable significance and potential in several scientific domains.
In Chemical Sciences: The primary significance of this compound in chemistry lies in its utility as a building block in organic synthesis. Its defined stereochemistry and functional groups—a carboxylic acid and a trans-double bond—make it a valuable intermediate for creating more complex molecules. lookchem.com Research into the synthesis of unsaturated lactones, for example, has involved related hydroxy-octenoic acids, indicating a potential application for this compound in the development of flavor compounds and other specialized chemicals. researchgate.net
In Biological Sciences: The biological relevance of this compound is an emerging field of study. While the biological effects of trans fatty acids are generally a topic of significant health research, most studies have focused on isomers like elaidic acid, which is common in industrially hydrogenated fats. nih.govnih.gov However, specific research points to intriguing potential roles for this compound and related compounds:
Ghrelin Acylation: A study on human pancreatic epsilon cells suggested that the production of acylated ghrelin (the active form of the "hunger hormone") requires a supply of medium-chain fatty acids. oup.com While octanoic acid is the primary substrate, the metabolic pathways involved in providing these fatty acids are complex, opening an avenue for investigating the role of related molecules like this compound in this critical endocrine process. oup.com
Chemosensation and Olfaction: Research has identified a family of chemosensors (MS4A proteins) in the mammalian olfactory system that respond to various fatty acids. harvard.edu This suggests that specific fatty acid isomers could act as signaling molecules, such as pheromones or kairomones. Indeed, various octenoic acid isomers have been investigated for their role in arthropod attraction and repulsion, with some patents listing this compound in agricultural or repellent compositions. google.comgoogle.com
Metabolic Studies: As a medium-chain fatty acid, this compound is situated within a class of lipids known for their unique metabolic properties, including their role in ketogenic diets and energy production. frontiersin.orgmdpi.com Although octanoic acid is the most studied in this context, the metabolic fate and biological activity of its unsaturated and trans-isomers are areas of potential research, particularly in understanding how structural differences influence metabolic pathways. science.govnih.gov
Table 2: Compound Names Mentioned in this Article
| Compound Name |
|---|
| Acetic acid |
| Decanoic acid |
| Elaidic acid |
| Heptanoic acid |
| Hexanoic acid |
| Nonanoic acid |
| Octanoic acid |
| Pentanoic acid |
| Phenylacetaldehyde |
| This compound |
| (E)-oct-6-enoic acid |
| trans-delta-Octenoic acid |
| trans-2-Octenoic acid |
| trans-9-octadecenoic acid |
| cis-9-octadecenoic acid |
| 4-hydroxy-nonenoic acid |
| 4-hydroxy-octenoic acid |
| 5-hydroxy-4-nonenoic acid |
| 5-hydroxy-2-octenoic acid |
Structure
3D Structure
Properties
IUPAC Name |
(E)-oct-6-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-2-3-4-5-6-7-8(9)10/h2-3H,4-7H2,1H3,(H,9,10)/b3-2+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTJVLQGVNKNLCB-NSCUHMNNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/CCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001315131 | |
| Record name | (6E)-6-Octenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001315131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1577-21-5 | |
| Record name | (6E)-6-Octenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1577-21-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (6E)-6-Octenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001315131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis and Synthetic Methodologies of Trans Epsilon Octenoic Acid
Laboratory-Scale Synthesis Strategies
The synthesis of trans-epsilon-octenoic acid in a laboratory setting prioritizes precision, stereochemical control, and yield. Researchers employ a variety of established and novel techniques to construct the molecule with the desired trans-configuration at the C6-C7 position.
Stereoselective synthesis is crucial for producing the trans isomer of epsilon-octenoic acid exclusively, avoiding contamination with the cis isomer. Several olefination reactions are cornerstones of this approach.
Wittig Reaction: The Wittig reaction is a widely used method for forming carbon-carbon double bonds. To achieve high trans-selectivity, unstabilized or semi-stabilized ylides are typically reacted with aldehydes under specific conditions (e.g., Schlosser modification). For this compound, a potential route involves the reaction of an appropriate phosphonium (B103445) ylide with an aldehyde that contains the carboxylic acid functionality (or a protected version). For instance, a stereoselective Wittig reaction between an aldehyde and a triphenylphosphonium ylide can be employed to create the dienyne precursor for more complex fatty acids, demonstrating the method's stereocontrol. nih.gov
Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction, a modification of the Wittig reaction using phosphonate (B1237965) carbanions, is renowned for its high E-selectivity (trans-selectivity), especially when using unstabilized or Z-selective phosphonates. This makes it a highly reliable method for synthesizing trans-alkenes. The synthesis of this compound via an HWE approach would involve reacting a suitable phosphonate ester with an aldehyde.
Julia Olefination: The Julia-Kocienski olefination is another powerful tool for stereoselective alkene synthesis, typically yielding the E-isomer with high selectivity. This reaction involves the coupling of a phenyl sulfone with an aldehyde or ketone, followed by reductive elimination.
A comparison of these common stereoselective methods is presented below.
| Method | Reagents | Typical Selectivity | Key Advantages |
| Wittig Reaction | Phosphonium ylide, Aldehyde/Ketone | Variable (can be tuned for E or Z) | Broad substrate scope |
| HWE Reaction | Phosphonate ester, Base, Aldehyde/Ketone | High E-selectivity | Water-soluble byproducts, easy removal |
| Julia Olefination | Phenyl sulfone, Base, Aldehyde/Ketone | High E-selectivity | Thermodynamically controlled, reliable |
In modern organic synthesis, ligands play a pivotal role in dictating the reactivity and selectivity of metal catalysts. The synthesis of this compound can be achieved through catalytic reactions where the choice of ligand is critical to the outcome.
The concept often involves a transition-metal catalyst (e.g., palladium, ruthenium, rhodium) whose coordination sphere is occupied by specifically chosen ligands (e.g., phosphines). These ligands modulate the metal's electronic and steric properties, thereby controlling the course of the reaction. For example, in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Negishi), which are used to form C-C bonds, the ligand can influence the efficiency of reductive elimination and prevent side reactions, ensuring the desired stereochemistry is obtained. nih.gov Similarly, ruthenium complexes have been shown to activate terminal alkynes for anti-Markovnikov hydration, a reaction that can be a step toward producing carboxylic acids. organic-chemistry.org The ligands on such catalysts are essential for their activity and selectivity. organic-chemistry.org
The development of 2D all-inorganic perovskite nanoplatelets has highlighted the direct control of ligand composition, using mixtures of long-chain (oleic acid) and short-chain (octanoic acid) ligands to manage nanocrystal formation. rsc.org While this involves using the acid as a ligand itself, the principle of ligand control is broadly applicable to directing synthetic outcomes. rsc.orgacs.org
Many synthetic routes for fatty acids rely heavily on catalysis to achieve efficiency and selectivity.
Olefin Metathesis: Cross-metathesis is a powerful catalytic reaction for forming new double bonds. The synthesis of this compound could be envisioned by the cross-metathesis of 1-butene (B85601) with a suitable omega-unsaturated carboxylic acid, such as 5-hexenoic acid, using a ruthenium-based catalyst (e.g., Grubbs catalyst). These catalysts are known for their functional group tolerance. An iterative method based on catalytic isomerization and olefin metathesis has been developed for producing long-chain aliphatic compounds from common monounsaturated fatty acids, highlighting the efficiency of this catalytic approach. technologie-lizenz-buero.com
Palladium-Catalyzed Cross-Coupling: As mentioned, reactions like the Suzuki or Negishi coupling can be used. A potential route could involve coupling an organoboron or organozinc reagent derived from a protected 5-halopentanoic acid with a vinyl halide, such as 1-bromopropene, in the presence of a palladium catalyst.
Ruthenium-Catalyzed Alkyne Hydration: Half-sandwich ruthenium complexes can catalyze the anti-Markovnikov hydration of terminal alkynes. organic-chemistry.org This could be applied to a starting alkyne like hept-6-yn-1-oic acid, which upon hydration and tautomerization would yield an aldehyde that can be oxidized to the final carboxylic acid. organic-chemistry.org
Large-Scale Production Methodologies
Scaling up the synthesis of this compound requires shifting focus from precision-oriented laboratory methods to cost-effective, efficient, and high-throughput industrial processes.
Hydroboration-oxidation is a fundamental two-step reaction in organic chemistry that can be adapted for large-scale synthesis. chemistrysteps.com When applied to terminal alkynes, this process leads to the formation of aldehydes via an anti-Markovnikov addition, which can subsequently be oxidized to carboxylic acids. jove.com
The process for this compound would likely start from a suitable alkyne. The key steps are:
Hydroboration: A terminal alkyne is treated with a borane (B79455) reagent. To ensure the reaction stops at the vinylborane (B8500763) stage and to achieve high regioselectivity, a sterically hindered borane such as disiamylborane (B86530) or 9-borabicyclo[3.3.1]nonane (9-BBN) is used. jove.comlibretexts.org This step involves a syn-addition of the hydrogen and boron atoms across the triple bond. libretexts.org
Oxidation: The intermediate vinylborane is then oxidized using a basic solution of hydrogen peroxide (H₂O₂). libretexts.org This replaces the boron atom with a hydroxyl group, forming an enol. The enol rapidly tautomerizes to the more stable aldehyde. chemistrysteps.comjove.com
Final Oxidation: The resulting aldehyde (6-octenal) is then oxidized to the carboxylic acid (this compound) using a standard oxidizing agent suitable for industrial scale, such as air or a mild chemical oxidant.
This sequence is a cornerstone of anti-Markovnikov hydration and provides a reliable route to terminal aldehydes and carboxylic acids from alkynes. chemistrysteps.com
| Step | Reagent(s) | Intermediate/Product | Key Feature |
| 1. Hydroboration | Terminal Alkyne, Bulky Borane (e.g., 9-BBN) | Vinylborane | Anti-Markovnikov, syn-addition chemistrysteps.comlibretexts.org |
| 2. Oxidation | Vinylborane, H₂O₂, NaOH | Enol, then Aldehyde | Replacement of Boron with -OH libretexts.org |
| 3. Oxidation | Aldehyde, Oxidant (e.g., O₂) | Carboxylic Acid | Conversion of -CHO to -COOH |
Beyond hydroboration, other methodologies present opportunities for the large-scale production of unsaturated fatty acids.
Fermentation and Biocatalysis: Microbial synthesis is an increasingly attractive route for producing chemicals from renewable feedstocks. researchgate.net Strains of E. coli have been metabolically engineered to enhance their native fatty acid biosynthesis pathways, leading to significant production of octanoic acid. nih.gov While this work focused on the saturated acid, similar genetic manipulations could potentially be used to introduce desaturases at specific positions to generate unsaturated analogues. Biotransformations, such as the conversion of unsaturated fatty acids to other functionalized molecules, demonstrate the potential for scalable, enzyme-catalyzed production steps. mdpi.com
Catalytic Isomerization and Metathesis: An innovative and efficient method has been developed for the "chain doubling" of common monounsaturated fatty acids. technologie-lizenz-buero.com This approach relies on a combination of catalytic isomerization and olefin metathesis. Because the process is catalytic and generates few byproducts, it is very efficient and potentially suitable for large-scale implementation, overcoming the waste and complexity of many traditional multi-step syntheses. technologie-lizenz-buero.comtechnologie-lizenz-buero.com
Hydroformylation: This process involves the addition of a formyl group (CHO) and a hydrogen atom across a double bond. While typically used to produce aldehydes, these can be oxidized to carboxylic acids. The hydroformylation of oleic acid has been studied using rhodium-triphenylphosphine catalysts, achieving high conversion under neat conditions. mdpi.com A similar strategy could potentially be applied to a shorter-chain alkene to build the carbon skeleton required for octenoic acid.
Precursor Role in Organic Synthesis
The defined structure of this compound makes it a useful starting material for constructing more elaborate chemical architectures.
This compound serves as a key fragment in the total synthesis of complex natural products. Its most notable application is as a structural component of the unusual C9 amino acid, (2S,3R,4R,6E)-3-hydroxy-4-methyl-2-(methylamino)-6-octenoic acid, commonly known as MeBmt. acs.org This amino acid is a constituent of the potent immunosuppressive peptide, cyclosporine. acs.orgtandfonline.com Syntheses of MeBmt and its analogues often involve building upon the C8 framework of a this compound derivative to introduce the required hydroxyl, methyl, and amino functionalities. acs.orgtandfonline.com
Furthermore, derivatives of this fatty acid are used in the synthesis of oxylipins, which are signaling molecules derived from the oxidation of fatty acids. For example, synthetic strategies for complex trihydroxy-octadecenoic acids, a class of oxylipins, can utilize building blocks derived from octenoic acids. researchgate.net
The carboxylic acid and alkene functional groups in this compound are the primary sites for chemical modification, allowing for a variety of reaction pathways to form derivatives.
Esterification and Amidation: The carboxylic acid moiety readily undergoes esterification to form esters, such as methyl (E)-oct-6-enoate, or can be activated to react with amines. A common pathway in chiral synthesis involves converting the acid into an N-acyl oxazolidinone, such as (R,E)-4-benzyl-3-(8-((4-methoxybenzyl) oxy)oct-6-enoyl)oxazolidin-2-one. uni-bayreuth.de This transformation facilitates stereocontrolled reactions at other positions on the carbon chain.
Aldol (B89426) Condensation: Derivatives of this compound can be used in carbon-carbon bond-forming reactions. For instance, the synthesis of an N-acetyl-AHMOA, a homologue of the C9 amino acid in cyclosporin, was achieved through the aldol condensation of (2R,4E)-2-methyl-4-hexenal with tert-butyl isocyanoacetate. This key reaction forms a trans-oxazoline derivative, establishing two new chiral centers. tandfonline.com
Nitration and Halogenation: The double bond can be functionalized through various addition reactions. For example, the synthesis of nitro fatty acid derivatives like 6-Octenoic acid, 6-nitro-, methyl ester, (E)- involves the nitration of the unsaturated fatty acid. ontosight.ai
Alkylation: The synthesis of (E)-3-oxo-6-octenoic acid methyl ester is achieved by the alkylation of the dianion of methyl acetoacetate (B1235776) with trans-crotyl chloride, demonstrating the use of the crotyl group as a precursor to the trans-hexenyl moiety of the final product. prepchem.com
| Precursor | Reaction Pathway | Key Reagents | Product Derivative | Reference |
| (E)-oct-6-enoic acid | Amidation / Chiral Auxiliary Attachment | (R)-4-benzyl-oxazolidin-2-one | (R,E)-4-benzyl-3-(8-((4-methoxybenzyl) oxy)oct-6-enoyl)oxazolidin-2-one | uni-bayreuth.de |
| (2R,4E)-2-methyl-4-hexenal | Aldol Condensation | tert-butyl isocyanoacetate | (2S,3R,4R,6E)-2-Acetylamino-3-hydroxy-4-methyl-6-octenoic acid | tandfonline.com |
| Methyl Acetoacetate / trans-Crotyl Chloride | Alkylation | Sodium Hydride, n-Butyl Lithium | (E)-3-oxo-6-octenoic acid methyl ester | prepchem.com |
| (E)-oct-6-enoic acid | Esterification / Nitration | Methanol (B129727) / Nitrating agents | 6-Octenoic acid, 6-nitro-, methyl ester, (E)- | ontosight.ai |
Chemical Reactivity and Transformation Mechanisms of Trans Epsilon Octenoic Acid
Oxidation Reactions and Mechanisms
Oxidation of trans-epsilon-octenoic acid can occur through both enzymatic and non-enzymatic pathways, targeting either the alkene moiety or the alkyl chain.
The primary enzymatic pathway for the oxidation of fatty acids, including unsaturated ones like this compound, is mitochondrial β-oxidation. wikipedia.orgjackwestin.com This catabolic process breaks down fatty acid molecules to produce acetyl-CoA, NADH, and FADH2. wikipedia.org For unsaturated fatty acids, the process requires additional enzymes to handle the double bond. jackwestin.com
The β-oxidation of an unsaturated fatty acid like this compound proceeds through the standard four steps until the double bond is reached:
Dehydrogenation: Acyl-CoA dehydrogenase introduces a double bond between the α and β carbons, reducing FAD to FADH2. libretexts.org
Hydration: Enoyl-CoA hydratase adds water across the new double bond. wikipedia.org
Oxidation: β-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a ketone, reducing NAD+ to NADH. libretexts.org
Thiolysis: Thiolase cleaves the β-ketoacyl-CoA, releasing acetyl-CoA and a shortened acyl-CoA chain. jackwestin.com
Since the double bond in this compound is at the C6 position, β-oxidation can proceed for two cycles before the double bond interferes with the process. At this point, the resulting acyl-CoA contains a cis or trans double bond that is not a substrate for acyl-CoA dehydrogenase. An isomerase is required to convert the bond to a trans-Δ² bond, which can then enter the standard β-oxidation pathway. wikipedia.org
Non-enzymatic oxidation, or lipid peroxidation, involves the reaction of fatty acids with reactive oxygen species (ROS). nih.govoup.com This process is a free-radical chain reaction that typically involves three stages:
Initiation: A reactive oxygen species abstracts a hydrogen atom from an allylic carbon (a carbon adjacent to a double bond), forming a lipid radical.
Propagation: The lipid radical reacts with molecular oxygen to form a peroxyl radical. This radical can then abstract a hydrogen from another unsaturated fatty acid molecule, propagating the chain reaction and forming a lipid hydroperoxide.
Termination: The reaction is terminated when two radical species react with each other to form a non-radical product.
The products of non-enzymatic oxidation of polyunsaturated fatty acids can serve as biomarkers for oxidative stress. nih.gov
Reduction Reactions
The functional groups of this compound can be targeted by specific reduction reactions.
Reduction of the Alkene: The carbon-carbon double bond can be reduced to a single bond through catalytic hydrogenation. This reaction typically involves the use of hydrogen gas (H₂) and a metal catalyst such as palladium on carbon (Pd/C) or platinum (Pt). The result of this reaction is the saturated fatty acid, octanoic acid.
Reduction of the Carboxylic Acid: The carboxylic acid group is resistant to reduction by milder agents but can be reduced to a primary alcohol (octenol) using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction proceeds via the formation of an aldehyde intermediate which is further reduced.
| Reaction Type | Reagents | Functional Group Targeted | Product |
| Catalytic Hydrogenation | H₂, Pd/C or Pt | Alkene (C=C) | Octanoic acid |
| Hydride Reduction | 1. LiAlH₄ 2. H₂O/H⁺ | Carboxylic Acid (-COOH) | 1-Octenol |
Esterification and Amidation Reactions
The carboxylic acid group of this compound readily undergoes nucleophilic acyl substitution reactions to form esters and amides.
Esterification: The reaction of this compound with an alcohol in the presence of an acid catalyst (such as sulfuric acid or p-toluenesulfonic acid) yields an ester. This reversible reaction is known as the Fischer esterification. organic-chemistry.orgmasterorganicchemistry.com The mechanism involves protonation of the carbonyl oxygen to increase the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by the alcohol. organic-chemistry.orgyoutube.com To drive the equilibrium towards the product, either the alcohol is used in excess or water is removed as it is formed. masterorganicchemistry.com
Amidation: Amides can be synthesized from this compound by reaction with an amine. Direct reaction is generally difficult and requires high temperatures. More commonly, the carboxylic acid is first converted to a more reactive derivative, such as an acyl chloride or an acid anhydride, which then readily reacts with an amine. Alternatively, coupling agents can be used to facilitate the direct amidation. Transamidation, the reaction of an existing amide with an amine, is another route to amide synthesis and often requires a catalyst. nih.govorganic-chemistry.org
Addition Reactions Across the Alkene Moiety
The π-bond of the alkene in this compound is a region of high electron density, making it susceptible to electrophilic addition reactions. msu.edu In these reactions, the π-bond is broken, and two new sigma bonds are formed. masterorganicchemistry.com
Common addition reactions include:
Halogenation: The addition of halogens (e.g., Br₂, Cl₂) across the double bond results in a dihaloalkane. The reaction proceeds through a cyclic halonium ion intermediate, leading to anti-addition of the two halogen atoms. youtube.com
Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom of the double bond that already has more hydrogen atoms. youtube.com
Hydration: In the presence of a strong acid catalyst, water can add across the double bond to form an alcohol. This reaction also follows Markovnikov's rule.
Epoxidation: Reaction with a peroxy acid (e.g., m-CPBA) results in the formation of an epoxide, a three-membered ring containing an oxygen atom. This is a syn-addition reaction. quizlet.com
| Reagent | Reaction Type | Product Type | Stereochemistry |
| X₂ (e.g., Br₂, Cl₂) | Halogenation | Dihaloalkane | anti-addition |
| HX (e.g., HBr, HCl) | Hydrohalogenation | Haloalkane | Markovnikov |
| H₂O, H⁺ catalyst | Hydration | Alcohol | Markovnikov |
| Peroxy acid (e.g., m-CPBA) | Epoxidation | Epoxide | syn-addition |
Acid-Base Properties and Proton Donation Capability
As a carboxylic acid, this compound is a Brønsted-Lowry acid, meaning it can donate a proton (H⁺). quora.comebi.ac.uk The acidity of the carboxylic acid group is due to the polarization of the O-H bond and the resonance stabilization of the resulting carboxylate anion. When the proton is donated, the negative charge is delocalized over the two oxygen atoms, which stabilizes the conjugate base.
The strength of a carboxylic acid is quantified by its acid dissociation constant (Ka) or, more commonly, its pKa value (pKa = -log(Ka)). A lower pKa value indicates a stronger acid. The pKa of a typical carboxylic acid is around 5. stackexchange.com The presence of the alkene moiety in this compound has a minimal effect on the pKa compared to its saturated counterpart, octanoic acid, as the double bond is relatively far from the carboxylic acid group and does not significantly influence the stability of the carboxylate anion through inductive or resonance effects.
The proton donation capability is fundamental to many of its reactions, such as the acid-catalyzed esterification where the carboxylic acid can also act as a base by accepting a proton on its carbonyl oxygen. stackexchange.comorganicchemistrytutor.com
Thermal and Photochemical Degradation Pathways
The stability of this compound under thermal and photochemical stress is a critical aspect of its chemical profile. Degradation through these pathways can lead to a variety of transformation products, driven by distinct reaction mechanisms.
Thermal Degradation
The thermal decomposition of this compound, like other unsaturated carboxylic acids, can proceed through several potential pathways, primarily involving decarboxylation and dehydration reactions. The specific products formed are dependent on the temperature and reaction conditions.
One significant pathway at elevated temperatures is decarboxylation, leading to the loss of carbon dioxide (CO₂). For unsaturated acids, this can result in the formation of corresponding alkenes. Another potential thermal degradation route is dehydration, involving the removal of a water molecule.
Studies on the thermal decomposition of analogous unsaturated carboxylic acids have shown that the process can be complex. For instance, the pyrolysis of carboxylic acids can yield a mixture of products arising from competing reaction pathways. researchgate.net The presence of unsaturation in the carbon chain can influence the reaction mechanism. For example, the thermal decomposition of some unsaturated acids is known to involve isomerization of the double bond prior to or concurrent with decarboxylation. stackexchange.com In the case of this compound, the remote position of the double bond from the carboxylic acid group suggests that initial degradation may involve intramolecular rearrangements or cyclization reactions under pyrolytic conditions.
Research on the thermal decomposition of structurally related compounds provides insight into potential degradation products. For example, the thermal degradation of poly(epsilon-caprolactone), a polyester, is known to yield 5-hexenoic acid, water, and carbon dioxide through ester pyrolysis. nih.gov This suggests that under thermal stress, this compound could potentially undergo fragmentation leading to smaller olefinic and acidic molecules.
The following table summarizes the expected major and minor products from the thermal degradation of this compound based on established mechanisms for similar compounds.
| Degradation Pathway | Major Products | Minor Products |
| Decarboxylation | Heptenes, Carbon Dioxide | Isomeric Heptenes |
| Dehydration | Octenoylanhydride | Cyclic ketones |
| Fragmentation | Smaller alkenes, dicarboxylic acids |
Photochemical Degradation
The photochemical behavior of this compound is primarily governed by the presence of the carbon-carbon double bond. Upon absorption of ultraviolet (UV) radiation, the π-electrons in the double bond are excited to a higher energy state, which can initiate several photochemical reactions.
The most common photochemical reaction for alkenes is cis-trans isomerization. gcwk.ac.inyoutube.com In the case of this compound, irradiation with a suitable wavelength of light can lead to the formation of its corresponding cis-isomer, cis-epsilon-Octenoic acid. This process is often reversible and can lead to a photostationary state, a mixture of both isomers where the composition depends on the wavelength of light and the molar absorptivity of each isomer at that wavelength. gcwk.ac.in
Another potential photochemical pathway involves intramolecular cyclization. Conjugated trienes, for example, are known to undergo ring-closure upon direct irradiation. gcwk.ac.in While this compound is not a conjugated system, the flexibility of the carbon chain could potentially allow for intramolecular interactions in an excited state, leading to the formation of cyclic products such as lactones or cycloalkane derivatives.
Furthermore, in the presence of photosensitizers, other photochemical reactions can be induced. Photosensitization involves the transfer of energy from an excited sensitizer (B1316253) molecule to the substrate, in this case, this compound. This can lead to the formation of triplet excited states, which can undergo different reaction pathways compared to the singlet excited states formed by direct irradiation. libretexts.org These pathways can include cycloaddition reactions or reactions with other molecules present in the medium.
The table below outlines the primary and secondary photochemical degradation pathways anticipated for this compound.
| Reaction Type | Primary Product | Secondary Products | Conditions |
| Isomerization | cis-epsilon-Octenoic acid | Direct or sensitized irradiation | |
| Intramolecular Cyclization | Lactones | Cycloalkane derivatives | Direct irradiation |
| Photoaddition | Adducts with solvent or other solutes | Sensitized irradiation |
Biochemical Pathways and Biological Roles of Trans Epsilon Octenoic Acid
Biosynthesis of trans-epsilon-Octenoic acid in Biological Systems
The specific biosynthetic pathway for this compound (trans-6-octenoic acid) in biological systems is not extensively documented in scientific literature. However, its synthesis can be inferred from the general principles of fatty acid biosynthesis, particularly the pathways for monounsaturated and medium-chain fatty acids (MCFAs).
The de novo synthesis of fatty acids is primarily carried out by a multi-enzyme complex known as fatty acid synthase (FAS). In many organisms, this process occurs in the cytosol. The formation of a monounsaturated fatty acid like this compound would involve the initial synthesis of a saturated fatty acid backbone, followed by the introduction of a double bond.
Key enzymatic activities involved in the general biosynthesis of such a fatty acid would include:
Acetyl-CoA Carboxylase (ACC): This enzyme catalyzes the first committed step in fatty acid synthesis, the carboxylation of acetyl-CoA to form malonyl-CoA.
Fatty Acid Synthase (FAS): This complex iteratively elongates the fatty acid chain by adding two-carbon units from malonyl-CoA. The enzymes within the FAS complex include ketoacyl synthase, ketoacyl reductase, hydroxyacyl dehydratase, and enoyl reductase.
Thioesterases: These enzymes are responsible for terminating the fatty acid elongation process, thereby determining the chain length. Specific thioesterases can lead to the production of medium-chain fatty acids.
Desaturases: To introduce a double bond into a saturated fatty acid, desaturase enzymes are required. These enzymes catalyze the removal of hydrogen atoms to form a double bond at a specific position. The formation of a trans double bond is less common in biological systems than a cis double bond.
While the specific enzymes responsible for the synthesis of this compound have not been identified, it is plausible that a combination of a medium-chain specific fatty acid synthase system and a desaturase with activity towards an 8-carbon saturated fatty acid are involved.
The primary precursor for the carbon backbone of fatty acids is acetyl-CoA . The synthesis of malonyl-CoA from acetyl-CoA is a critical initial step. The elongation of the fatty acid chain then proceeds with malonyl-CoA serving as the donor of two-carbon units. For the synthesis of an 8-carbon fatty acid like octanoic acid (the saturated precursor to octenoic acid), one molecule of acetyl-CoA and three molecules of malonyl-CoA would be required.
The reducing power for the reductive steps in fatty acid synthesis is provided by NADPH (Nicotinamide adenine (B156593) dinucleotide phosphate) .
The introduction of the double bond by a desaturase enzyme typically requires molecular oxygen (O₂) and a source of electrons, often from NADH or NADPH via an electron transport chain involving cytochromes.
Catabolism and Metabolic Fate of this compound
As a medium-chain fatty acid, this compound is expected to be readily metabolized for energy. The primary pathway for fatty acid catabolism is beta-oxidation.
Beta-oxidation is the process by which fatty acids are broken down to produce acetyl-CoA. This process occurs in the mitochondria. For unsaturated fatty acids, and particularly those with trans double bonds, additional enzymes are required compared to the breakdown of saturated fatty acids.
The beta-oxidation of this compound would proceed as follows:
Activation: Initially, this compound is activated to its coenzyme A (CoA) derivative, trans-epsilon-octenoyl-CoA, by an acyl-CoA synthetase.
First Round of Beta-Oxidation: The first cycle of beta-oxidation proceeds normally, involving acyl-CoA dehydrogenase, enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, and thiolase. This would yield one molecule of acetyl-CoA and a six-carbon fatty acyl-CoA, cis-4-hexenoyl-CoA.
Handling of the Double Bond: The resulting cis-4-hexenoyl-CoA has a double bond at a position that prevents the standard enoyl-CoA hydratase from acting. An auxiliary enzyme, 2,4-dienoyl-CoA reductase , is required. This enzyme first requires the action of acyl-CoA dehydrogenase to form a 2,4-dienoyl-CoA intermediate. The reductase then uses NADPH to reduce this intermediate to a trans-3-enoyl-CoA.
Isomerization: The trans-3-enoyl-CoA is then a substrate for enoyl-CoA isomerase , which converts it to trans-2-enoyl-CoA, a standard intermediate in the beta-oxidation pathway.
Completion of Beta-Oxidation: From this point, the remaining cycles of beta-oxidation can proceed as they would for a saturated fatty acid, yielding additional molecules of acetyl-CoA.
| Step | Enzyme | Substrate | Product |
| 1 | Acyl-CoA Synthetase | This compound | trans-epsilon-Octenoyl-CoA |
| 2 | Beta-oxidation cycle 1 | trans-epsilon-Octenoyl-CoA | Acetyl-CoA + cis-4-Hexenoyl-CoA |
| 3 | Acyl-CoA Dehydrogenase | cis-4-Hexenoyl-CoA | 2-trans, 4-cis-Hexadienoyl-CoA |
| 4 | 2,4-Dienoyl-CoA Reductase | 2-trans, 4-cis-Hexadienoyl-CoA | trans-3-Hexenoyl-CoA |
| 5 | Enoyl-CoA Isomerase | trans-3-Hexenoyl-CoA | trans-2-Hexenoyl-CoA |
| 6 | Beta-oxidation cycles 2 & 3 | trans-2-Hexenoyl-CoA | 3 Acetyl-CoA |
Beyond beta-oxidation for energy production, medium-chain fatty acids can undergo other metabolic transformations. While specific pathways for this compound are not detailed, general alternative fates for MCFAs include:
Chain Elongation: Although less common for catabolism, fatty acids can be elongated.
Incorporation into Complex Lipids: Fatty acids are essential components of various lipids, including triglycerides and phospholipids. Trans fatty acids can be incorporated into these lipids, which may affect the properties of cellular membranes.
Ketogenesis: The acetyl-CoA produced from beta-oxidation, particularly from the rapid metabolism of MCFAs in the liver, can be converted into ketone bodies (acetoacetate and beta-hydroxybutyrate). These ketone bodies can serve as an energy source for extrahepatic tissues, including the brain.
Modulation of Cellular Signaling Pathways
There is no available research on how this compound modulates cellular signaling pathways.
Mechanisms of Signaling Pathway Influence
Specific mechanisms by which this compound may influence signaling pathways have not been documented.
Interactions with Receptor Systems
There is no information on the interaction of this compound with any known receptor systems.
Enzymatic Interactions and Substrate Specificity
Data on the enzymatic interactions or substrate specificity of this compound is not available.
Investigations of this compound in Model Organisms and Cellular Systems (Non-Clinical Focus)
There are no published non-clinical studies investigating the effects of this compound in model organisms or cellular systems.
Analytical Techniques for the Characterization and Quantification of Trans Epsilon Octenoic Acid
Chromatographic Methods for Separation and Quantification
Chromatography is a fundamental tool for the analysis of fatty acids like trans-epsilon-octenoic acid. The choice of method depends on the sample matrix, the required sensitivity, and the analytical objective, whether it is for separation, identification, or quantification.
Gas chromatography-mass spectrometry is a powerful technique for the analysis of volatile and semi-volatile compounds. For fatty acids such as this compound, derivatization is typically required to increase their volatility and thermal stability. A common derivatization procedure involves the conversion of the carboxylic acid to a more volatile ester, such as a methyl ester or a trimethylsilyl (B98337) (TMS) ester.
The derivatized sample is then injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase of the column. Highly polar capillary columns, such as those coated with cyanopropyl polysiloxane (e.g., CP-Sil 88), are often used for the separation of fatty acid isomers nih.gov.
Following separation by GC, the compound enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a molecular fingerprint that can be used for identification by comparing it to spectral libraries. For quantification, specific ions characteristic of the compound of interest are monitored.
Table 1: Typical GC-MS Parameters for the Analysis of Fatty Acid Methyl Esters
| Parameter | Value |
|---|---|
| Column | Fused silica (B1680970) capillary column (e.g., 100 m x 0.25 mm, 0.20 µm film thickness) |
| Carrier Gas | Helium |
| Injection Mode | Split |
| Injector Temperature | 250 °C |
| Oven Temperature Program | Initial temperature of 100 °C, hold for 5 min, then ramp to 240 °C at 3 °C/min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole |
| Scan Range | m/z 50-500 |
Liquid chromatography-mass spectrometry offers a valuable alternative to GC-MS, particularly for the analysis of less volatile compounds or when derivatization is not desirable. In LC-MS, the sample is dissolved in a suitable solvent and injected into a high-performance liquid chromatograph. Separation is achieved as the sample is pumped through a column packed with a stationary phase.
For fatty acids, reversed-phase chromatography is commonly employed, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with a small amount of an acid such as formic acid to improve peak shape.
The eluent from the HPLC column is then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for fatty acids, which can be detected in negative ion mode as the deprotonated molecule [M-H]⁻. Tandem mass spectrometry (MS/MS) can be used for more selective and sensitive quantification by monitoring a specific fragmentation of the parent ion.
Table 2: Illustrative LC-MS/MS Parameters for Short and Medium Chain Fatty Acid Analysis
| Parameter | Value |
|---|---|
| Column | Reversed-phase C18 (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start with 10% B, increase to 90% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Mass Analyzer | Triple Quadrupole |
| Detection Mode | Selected Reaction Monitoring (SRM) |
High-performance liquid chromatography with ultraviolet (UV) detection can also be used for the quantification of this compound. Since fatty acids have a weak chromophore, direct UV detection can be challenging and may have lower sensitivity. Detection is typically performed at low wavelengths, around 210 nm sielc.com.
To enhance sensitivity, derivatization with a UV-absorbing agent, such as p-bromophenacyl bromide, can be performed nih.gov. This allows for detection at a wavelength where the derivative has strong absorbance, significantly improving the limit of detection. The separation of different fatty acid isomers, including positional and geometric isomers, can be achieved by optimizing the column and mobile phase composition researchgate.net. Silver-ion HPLC (Ag-HPLC) is a specialized technique that can be used to separate unsaturated fatty acids based on the number, position, and geometry of the double bonds.
Table 3: General HPLC Conditions for Fatty Acid Analysis
| Parameter | Value |
|---|---|
| Column | Reversed-phase C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic or gradient elution with acetonitrile and water, buffered with an acid (e.g., phosphoric acid) |
| Flow Rate | 1.0 mL/min |
| Detector | UV at 210 nm (for underivatized acids) or at the maximum absorbance of a derivative |
| Column Temperature | 30 °C |
Spectroscopic Characterization Techniques
Spectroscopic techniques are indispensable for the structural elucidation of this compound, providing detailed information about its functional groups and the connectivity of its atoms.
Nuclear magnetic resonance spectroscopy is one of the most powerful tools for determining the structure of organic molecules. Both ¹H NMR and ¹³C NMR spectroscopy provide valuable information for the characterization of this compound.
In the ¹H NMR spectrum, the protons of the trans double bond are expected to appear in the region of 5.3-5.5 ppm. The trans configuration is confirmed by a large coupling constant (J) of approximately 15 Hz between the olefinic protons. The protons on the carbons adjacent to the double bond and the carboxylic acid group will also have characteristic chemical shifts.
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) in Hz |
|---|---|---|---|
| H-1 (COOH) | ~11-12 | singlet (broad) | - |
| H-2 | ~2.35 | triplet | ~7.5 |
| H-3 | ~1.65 | quintet | ~7.5 |
| H-4 | ~2.05 | quartet | ~7.0 |
| H-5 | ~2.00 | quartet | ~7.0 |
| H-6 | ~5.40 | multiplet | J(H6-H7) ≈ 15 |
| H-7 | ~5.40 | multiplet | J(H7-H6) ≈ 15 |
| H-8 | ~0.95 | triplet | ~7.5 |
| ¹³C NMR | Predicted δ (ppm) | ||
| C-1 (COOH) | ~180 | ||
| C-2 | ~34 | ||
| C-3 | ~24 | ||
| C-4 | ~28 | ||
| C-5 | ~32 | ||
| C-6 | ~130 | ||
| C-7 | ~125 |
Fourier-transform infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound will exhibit characteristic absorption bands for the carboxylic acid group and the trans double bond.
The carboxylic acid functional group is characterized by a very broad O-H stretching band in the region of 2500-3300 cm⁻¹ and a strong C=O stretching band around 1710 cm⁻¹ masterorganicchemistry.com. The trans C=C double bond will show a C-H out-of-plane bending vibration at approximately 965 cm⁻¹, which is a diagnostic peak for trans-alkenes aocs.org.
Table 5: Characteristic FTIR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H stretch | Carboxylic acid | 2500-3300 | Broad, Strong |
| C-H stretch (sp²) | Alkene | 3010-3040 | Medium |
| C-H stretch (sp³) | Alkane | 2850-2960 | Strong |
| C=O stretch | Carboxylic acid | ~1710 | Strong |
| C=C stretch | Alkene | ~1670 | Medium-Weak |
| C-H bend (out-of-plane) | trans-Alkene | ~965 | Strong |
| C-O stretch | Carboxylic acid | ~1280 | Medium |
Raman Spectroscopy
Raman spectroscopy is a non-destructive vibrational spectroscopy technique well-suited for the analysis of unsaturated fatty acids like this compound. It provides detailed information about the molecule's chemical structure by detecting inelastic scattering of monochromatic light. The key functional groups within this compound produce characteristic Raman shifts.
The carbon-carbon double bond (C=C) in the trans configuration gives rise to a strong and distinctive stretching vibration. researchgate.netresearchgate.net Additionally, the carbonyl group (C=O) of the carboxylic acid and the various C-H and C-C bonds of the aliphatic chain produce a series of identifiable peaks. mdpi.com The intensity ratio of the C=C stretching band to the CH2 scissoring band can be used to quantify the degree of total unsaturation in a sample. spectroscopyonline.com
Table 1: Characteristic Raman Bands for this compound
| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) |
|---|---|---|
| =C-H stretching | Alkene | ~3010 |
| C-H stretching | Alkane | 2800-3000 |
| C=O stretching | Carboxylic Acid | ~1750 |
| C=C stretching (trans) | Alkene | ~1670 |
| CH₂ scissoring | Alkane | ~1440 |
| =C-H deformation (trans) | Alkene | ~1265 |
Note: The exact positions of the peaks can be influenced by the sample matrix and physical state.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The utility of UV-Vis for analyzing this compound is based on its two primary chromophores: the carboxylic acid group (C=O) and the isolated carbon-carbon double bond (C=C).
Since these two groups are not conjugated, their electronic transitions occur at lower wavelengths in the UV spectrum and are typically weak. The carboxylic acid functional group generally exhibits a weak n→π* transition at approximately 210 nm. libretexts.orgresearchgate.net The isolated C=C double bond has a π→π* transition that occurs at a wavelength below 200 nm, often around 170 nm, which is outside the range of standard laboratory UV-Vis spectrophotometers. masterorganicchemistry.com This lack of strong absorption in the 200-800 nm range means UV-Vis spectroscopy is less useful for direct quantification but can be used to confirm the absence of conjugated impurities.
Mass Spectrometry for Structural Elucidation and Detection
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elucidating the structure of fatty acids. nih.gov When coupled with Gas Chromatography (GC-MS), it provides both high-resolution separation and definitive identification. resolvemass.ca
For this compound (molecular formula C₈H₁₄O₂), the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) of 142. Electron ionization (EI), a common technique used in GC-MS, causes predictable fragmentation of the molecule. While polyunsaturated fatty acids can fragment extensively, monounsaturated fatty acids often produce more interpretable spectra. researchgate.netcas.cn Common fragmentation patterns include cleavage at bonds adjacent to the double bond and the loss of water (H₂O) from the carboxylic acid group. researchgate.net Derivatization techniques, such as converting the acid to its fatty acid methyl ester (FAME) or trimethylsilyl (TMS) ether, can improve volatility and yield more informative fragmentation patterns for determining the double bond's location. nih.gov
Table 2: Predicted Mass Spectrometry Fragments for this compound (Underivatized)
| m/z Value | Ion/Fragment | Description |
|---|---|---|
| 142 | [M]⁺ | Molecular Ion |
| 125 | [M-OH]⁺ | Loss of hydroxyl radical |
| 124 | [M-H₂O]⁺ | Loss of water |
| 99 | [M-C₃H₇]⁺ | Cleavage at the double bond |
| 81 | [C₆H₉]⁺ | Fragmentation of the alkyl chain |
| 73 | [C₄H₉O]⁺ | Fragment containing the carboxyl group |
Sample Preparation Strategies for Complex Biological and Chemical Matrices
Effective analysis of this compound from complex matrices such as biological tissues, fluids, or reaction mixtures requires meticulous sample preparation to isolate the analyte and remove interfering substances. nih.govresearchgate.net
Key Sample Preparation Steps:
Lipid Extraction: The initial step involves extracting total lipids from the sample. Common methods include the Folch extraction, which uses a chloroform-methanol solvent system, or the Bligh-Dyer method. creative-proteomics.com Another approach is using a methyl tert-butyl ether (MTBE) based protocol. creative-proteomics.com For solid samples like tissues, cryogenic grinding with liquid nitrogen may be employed to ensure homogeneity before solvent extraction. creative-proteomics.com
Saponification/Hydrolysis: If the fatty acid is esterified (e.g., in triglycerides or phospholipids), a hydrolysis step using a strong base (saponification) or acid is necessary to release the free fatty acid.
Purification: Solid-Phase Extraction (SPE) is frequently used to separate fatty acids from other lipid classes and remove polar or non-polar impurities that could interfere with subsequent analysis.
Derivatization: To enhance volatility and thermal stability for GC-MS analysis, the carboxylic acid is often converted into an ester, most commonly a fatty acid methyl ester (FAME). ntnu.no This is typically achieved by reaction with reagents like boron trifluoride (BF₃) in methanol or trimethylsulfonium (B1222738) hydroxide (B78521) (TMSH). ntnu.no For enhanced sensitivity in negative chemical ionization MS, derivatization with pentafluorobenzyl (PFB) bromide can be used. nih.govlipidmaps.org
Purity Assessment and Contaminant Analysis in Research Samples
Assessing the purity of this compound samples is critical for ensuring the reliability of research findings. Contaminants can include isomers (both positional and geometric), saturated fatty acids, and residual solvents or reagents from synthesis.
Gas Chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is the gold standard for purity assessment. resolvemass.caavantiresearch.com The high separation efficiency of capillary GC columns can resolve fatty acids with different chain lengths, degrees of unsaturation, and even cis/trans isomers. nih.gov
Common Contaminants and Analytical Approaches:
Geometric Isomers (cis-epsilon-octenoic acid): Specialized GC columns can separate cis and trans isomers. Their mass spectra are often very similar, but their retention times will differ.
Positional Isomers (e.g., other octenoic acids): GC-MS can help distinguish positional isomers, although fragmentation patterns may be subtle. Derivatization techniques that "fix" the double bond position can yield more diagnostic fragments.
Saturated Fatty Acids (Octanoic Acid): This contaminant will have a different retention time in GC and a distinct molecular ion (m/z 144) in MS.
Residual Solvents: Headspace GC-MS is the preferred method for detecting and quantifying volatile organic solvents remaining from the synthesis or purification process.
Table 3: Techniques for Purity and Contaminant Analysis
| Analytical Technique | Target Contaminant / Purity Aspect | Principle of Detection |
|---|---|---|
| Gas Chromatography (GC-FID/MS) | Isomers, saturated fatty acids, other lipids | Separation based on boiling point and polarity; detection by ionization (FID) or mass (MS). resolvemass.ca |
| ¹H NMR Spectroscopy | Isomers, structural integrity | Chemical shifts and coupling constants are unique for different isomers and functional groups. |
| High-Performance Liquid Chromatography (HPLC) | Non-volatile impurities, isomers | Separation based on differential partitioning between mobile and stationary phases. |
Investigation of Trans Epsilon Octenoic Acid Derivatives and Analogues
Synthesis and Characterization of trans-epsilon-Octenoic acid Esters
The synthesis of this compound esters can be achieved through several standard esterification methods. One common approach is the Fischer esterification, which involves reacting this compound with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically performed under reflux to drive the equilibrium towards the ester product. The choice of alcohol determines the resulting ester; for example, reaction with methanol (B129727) yields methyl trans-epsilon-octenoate, while reaction with ethanol (B145695) produces ethyl trans-epsilon-octenoate.
Alternatively, for more sensitive substrates or to achieve higher yields under milder conditions, coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) can be employed. This method facilitates the formation of an ester bond between the carboxylic acid and an alcohol at room temperature. Transesterification is another viable route, where an existing ester of this compound is reacted with a different alcohol in the presence of an acid or base catalyst to yield a new ester.
The characterization of the synthesized esters relies on a combination of spectroscopic techniques. Infrared (IR) spectroscopy is used to confirm the presence of the ester functional group, typically showing a strong carbonyl (C=O) stretching band around 1735-1750 cm⁻¹ and C-O stretching bands in the region of 1000-1300 cm⁻¹. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information. In ¹H NMR, the protons on the carbon adjacent to the ester oxygen typically appear as a downfield signal, and the characteristic peaks for the trans double bond (around 5.4 ppm with a large coupling constant, J ≈ 15 Hz) are retained. ¹³C NMR spectroscopy will show a characteristic resonance for the ester carbonyl carbon at approximately 170-175 ppm. Mass spectrometry (MS) is used to confirm the molecular weight of the ester.
Interactive Data Table: Synthesis of this compound Esters
| Ester Name | Synthesis Method | Alcohol | Catalyst | Typical Yield (%) |
| Methyl trans-epsilon-octenoate | Fischer Esterification | Methanol | H₂SO₄ | 85-95 |
| Ethyl trans-epsilon-octenoate | Fischer Esterification | Ethanol | p-TsOH | 80-90 |
| Isopropyl trans-epsilon-octenoate | DCC/DMAP Coupling | Isopropanol | DMAP | >90 |
| Benzyl trans-epsilon-octenoate | Transesterification | Benzyl alcohol | NaOCH₃ | 75-85 |
Synthesis and Characterization of this compound Amides
The synthesis of amides from this compound generally involves the activation of the carboxylic acid followed by reaction with an amine. A common method is to convert the carboxylic acid to an acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is then reacted with a primary or secondary amine to form the corresponding amide. This is a highly efficient method but may not be suitable for substrates with acid-sensitive functional groups.
A milder alternative involves the use of peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with an additive like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) to minimize side reactions and improve yields. These reagents facilitate the direct formation of an amide bond between the carboxylic acid and an amine at or below room temperature. Transamidation, the reaction of an amide with an amine, can also be employed, though it is less common for the direct synthesis from carboxylic acids. organic-chemistry.orgresearchgate.net
Characterization of the resulting amides is performed using similar spectroscopic techniques as for esters. In IR spectroscopy, amides show a characteristic carbonyl (C=O) stretching band (the Amide I band) at a lower frequency than esters, typically in the range of 1630-1690 cm⁻¹. The N-H stretching of primary and secondary amides appears in the region of 3200-3500 cm⁻¹. ¹H NMR spectra will show signals corresponding to the protons on the alkyl chain and the trans double bond, as well as a broad signal for the N-H proton(s) of primary and secondary amides. The chemical shift of the protons on the carbon alpha to the carbonyl group is also indicative of amide formation. ¹³C NMR will show the amide carbonyl carbon resonance typically between 170 and 180 ppm. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.
Interactive Data Table: Characterization of this compound Amides
| Amide Name | Amine Used | Molecular Formula | Molar Mass ( g/mol ) | Key IR Peaks (cm⁻¹) |
| N-methyl-trans-epsilon-octenamide | Methylamine | C₉H₁₇NO | 155.24 | ~3300 (N-H), ~1640 (C=O) |
| N,N-diethyl-trans-epsilon-octenamide | Diethylamine | C₁₂H₂₃NO | 197.32 | ~1630 (C=O) |
| N-phenyl-trans-epsilon-octenamide | Aniline | C₁₄H₁₉NO | 217.31 | ~3280 (N-H), ~1655 (C=O) |
| trans-epsilon-Octenoyl morpholine | Morpholine | C₁₂H₂₁NO₂ | 211.30 | ~1645 (C=O) |
Synthesis and Characterization of this compound Alcohols and Aldehydes
The synthesis of trans-epsilon-octen-1-ol, the corresponding alcohol, can be achieved by the reduction of this compound or its ester derivatives. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like diethyl ether or tetrahydrofuran (B95107) (THF) is commonly used for this transformation. The reaction typically proceeds at room temperature or with gentle heating and, after an aqueous workup, yields the primary alcohol.
For the synthesis of trans-epsilon-octenal, the corresponding aldehyde, a more controlled reduction is necessary to avoid over-reduction to the alcohol. This can be accomplished by first converting the carboxylic acid to a derivative that is more easily reduced to the aldehyde level, such as an acyl chloride or an ester. The reduction of the acyl chloride with a mild reducing agent like lithium tri-tert-butoxyaluminum hydride (LiAl(O-t-Bu)₃H) at low temperatures can yield the aldehyde. Alternatively, the reduction of an ester with diisobutylaluminum hydride (DIBAL-H) at low temperatures is a common method for aldehyde synthesis. Another approach is the oxidation of trans-epsilon-octen-1-ol using a mild oxidizing agent like pyridinium (B92312) chlorochromate (PCC) or employing Swern oxidation conditions.
The characterization of the alcohol involves IR spectroscopy, which will show a broad O-H stretching band around 3200-3600 cm⁻¹ and the disappearance of the carboxylic acid carbonyl peak. In ¹H NMR, a new signal for the methylene (B1212753) protons adjacent to the hydroxyl group (–CH₂OH) will appear around 3.6 ppm. For the aldehyde, IR spectroscopy will show a characteristic C=O stretching band around 1720-1740 cm⁻¹ and two C-H stretching bands for the aldehydic proton around 2720 and 2820 cm⁻¹. The ¹H NMR spectrum of the aldehyde will feature a distinctive downfield singlet or triplet for the aldehydic proton (–CHO) between 9 and 10 ppm.
Structure-Reactivity Relationship Studies of Derivatives
Studies on the structure-reactivity relationships of this compound derivatives would focus on how modifications to the carboxylic acid functional group (ester, amide, etc.) and the alkyl chain influence the chemical and physical properties of the molecule. For instance, the electron-donating or withdrawing nature of the substituent on the ester or amide can affect the reactivity of the carbonyl group towards nucleophilic attack. Esters with electron-withdrawing groups on the alcohol moiety are generally more reactive towards hydrolysis.
Computational methods, such as Density Functional Theory (DFT), can be employed to model the electronic structure and predict the reactivity of different derivatives. researchgate.net These studies can provide insights into parameters like bond dissociation energies, frontier molecular orbital energies (HOMO-LUMO gap), and electrostatic potential maps, which can be correlated with experimentally observed reactivity. For example, the susceptibility of the double bond to oxidation or the acidity of the alpha-protons can be predicted and then verified experimentally.
Applications of Labeled this compound Derivatives in Metabolic Tracing Research
Isotopically labeled derivatives of this compound are valuable tools for metabolic tracing studies. By incorporating stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) into the molecule, researchers can track its metabolic fate in biological systems. nih.gov For instance, a ¹³C-labeled this compound could be administered to cell cultures or in vivo models to trace its uptake, transport, and conversion into other metabolites. mdpi.comuu.nl
The choice of labeling position is crucial for addressing specific metabolic questions. For example, labeling the carboxyl carbon with ¹³C would allow for the tracking of pathways involving decarboxylation. Labeling the alkyl chain can help elucidate how the fatty acid is elongated, desaturated, or undergoes beta-oxidation.
The detection and quantification of the labeled species and their metabolic products are typically performed using mass spectrometry (MS) coupled with a separation technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS). nih.gov The mass shift introduced by the isotopic label allows for the differentiation of the tracer from its endogenous, unlabeled counterparts. By analyzing the distribution of the label in various downstream metabolites over time, it is possible to map metabolic pathways and quantify fluxes through these pathways. This approach can provide valuable information on fatty acid metabolism in both healthy and diseased states.
Advanced Research Perspectives and Future Directions in Trans Epsilon Octenoic Acid Studies
Emerging Methodologies for Enhanced Synthesis Efficiency
The synthesis of specific geometric isomers of unsaturated fatty acids, such as trans-epsilon-octenoic acid ((5E)-5-Octenoic acid), presents a significant challenge in organic chemistry, demanding high stereoselectivity to avoid contamination with the cis-isomer. While specific high-yield synthetic routes for this compound are not extensively detailed in current literature, emerging methodologies in the synthesis of related trans-alkenoic acids offer promising avenues for future development.
Modern synthetic strategies focus on improving yield, reducing byproducts, and employing milder reaction conditions. One established method for creating carbon-carbon double bonds is the Knoevenagel condensation, which involves the reaction of an aldehyde with a compound containing an active methylene (B1212753) group, like malonic acid. A patented method for the synthesis of trans-3-hexenoic acid, a similar short-chain unsaturated acid, utilizes butyl aldehyde and malonic acid with triethanolamine (B1662121) as a catalyst. google.com This approach is noted for producing fewer isomers under mild conditions with high yield and no solvent residue. google.com
Future research into synthesizing this compound could adapt such condensation reactions, potentially using pentanal as the starting aldehyde. Furthermore, advancements in catalysis, particularly with transition metals like palladium and niobium, are enabling more precise control over the geometry of the double bond. For instance, palladium-on-boron-nitride catalysts have been developed for the highly selective semihydrogenation of alkynes to alkenes, a reaction that could be adapted to produce the trans-isomer with high fidelity. acs.org Similarly, reagent systems like NbCl5-Mg have shown high regio- and stereoselectivity in the synthesis of certain unsaturated compounds. acs.org The application of these advanced catalytic systems could lead to more efficient and scalable production of pure this compound, facilitating further research into its properties and applications.
Interdisciplinary Research Integrating this compound
The unique chemical structure of this compound, featuring a carboxylic acid head and a mid-chain trans-double bond, makes it a candidate for investigation across various scientific disciplines.
Atmospheric Chemistry: Unsaturated fatty acids are known components of atmospheric aerosols and play a role in tropospheric chemistry. rsc.org Research has shown that the carbon-carbon double bonds at the surface of these aerosols are key sites for oxidation reactions. rsc.org Molecular dynamics simulations of related C18 fatty acids have revealed that the double bonds and methyl groups tend to dominate the air-liquid interface. rsc.org Future interdisciplinary studies could investigate the surface activity of this compound and its reactivity with atmospheric oxidants like ozone and hydroxyl radicals, contributing to more accurate atmospheric models.
Materials Science: The double bond and carboxylic acid functional groups offer reaction sites for polymerization. Trans-2-octenoic acid, a related isomer, is noted for its potential as a building block in polymer chemistry, allowing for the development of novel materials with specific properties. chemimpex.com this compound could similarly be explored as a monomer for creating new polymers, surfactants, or emulsifiers with unique thermal or mechanical properties.
Metabolic Engineering and Biotechnology: Medium-chain fatty acids are valuable oleochemicals. Research has focused on engineering microorganisms like E. coli to produce specific fatty acids. nih.gov By introducing and optimizing heterologous enzymes, production pathways can be created to synthesize compounds like octanoic acid. nih.gov Future work in this area could focus on engineering specific desaturase and isomerase enzymes into microbial hosts to create biosynthetic pathways for the targeted production of this compound from renewable feedstocks.
Computational Chemistry and Molecular Modeling Studies of this compound
Computational methods are powerful tools for predicting and understanding the behavior of molecules at an atomic level. While specific computational studies on this compound are limited, methodologies applied to other unsaturated fatty acids provide a clear framework for future investigations.
Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure, stability, and reactivity of molecules. For fatty acids, these calculations can predict thermodynamic parameters, model spectroscopic data (like NMR chemical shifts), and identify reactive sites. nih.govspkx.net.cn
Studies on various monounsaturated and polyunsaturated fatty acids have used DFT to:
Analyze Hydrogen Bonding: Calculate the energies and geometries of intermolecular hydrogen bonds, which govern how fatty acids self-assemble in different solvents. nih.gov
Predict Spectroscopic Properties: Calculate NMR chemical shifts (e.g., for the carboxylic acid proton) to help interpret experimental data and understand the effects of solvation. nih.gov
Determine Reaction Sites: Identify the most likely sites for nucleophilic and electrophilic attack, providing insight into chemical reactivity. For saturated fatty acids, the hydroxyl hydrogen was found to be a key nucleophilic site. spkx.net.cn
Future quantum chemical studies on this compound would likely focus on calculating its molecular orbitals (HOMO/LUMO), electrostatic potential surface, and bond dissociation energies to predict its stability and reaction pathways.
| Computational Property | Typical Application for Fatty Acids | Reference |
| Electronic Energy | Determining the relative stability of different conformers and aggregates. | nih.gov |
| NMR Chemical Shifts | Aiding in the structural elucidation and analysis of solvent effects. | nih.gov |
| Frontier Orbitals (HOMO/LUMO) | Predicting sites for electrophilic and nucleophilic reactions. | spkx.net.cn |
| Hydrogen Bond Distances/Angles | Characterizing the strength and geometry of intermolecular interactions. | nih.gov |
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into the dynamic behavior of systems. For fatty acids, MD simulations are frequently used to study their behavior in complex environments like solutions or at interfaces.
Coarse-grained MD simulations using the Martini force field have been employed to study the interaction of octanoylated hyaluronic acid with liposomes, showing how the octyl chains insert into the lipid bilayer. nih.gov Other simulations using the GROMACS suite and the Amber force field have investigated the liquid-vacuum interface of pure unsaturated fatty acids. rsc.org These studies revealed that the chemical functionality at the surface is distinct from the bulk, with methyl and alkene groups showing a preference for the interface. rsc.org
Future MD simulations of this compound could explore:
Its self-assembly into micelles or bilayers in aqueous solution.
Its partitioning and orientation at an oil-water or air-water interface.
Its interactions with biological membranes, providing insight into its potential biological activity.
| Simulation Parameter | Description | Typical Software/Force Field | Reference |
| Ensemble | The statistical ensemble that defines the thermodynamic state (e.g., NPT for constant number of particles, pressure, and temperature). | GROMACS | nih.gov |
| Force Field | A set of parameters used to calculate the potential energy of the system (e.g., Martini, Amber). | GROMACS, Amber | rsc.orgnih.gov |
| Time Step | The interval between successive calculations of forces and positions, typically in the femtosecond range. | GROMACS | nih.gov |
| Boundary Conditions | Conditions applied to the simulation box edges, often periodic to simulate a bulk system. | GROMACS | nih.gov |
The flexibility of the alkyl chain in this compound allows it to adopt numerous conformations. Conformational analysis aims to identify the most stable, low-energy structures and the energetic barriers between them. This is often achieved by combining experimental techniques like NMR with computational calculations. nih.gov
For other unsaturated fatty acids, researchers have used a combination of NMR data and DFT calculations to determine low-energy structures in solution. nih.gov By comparing calculated NMR chemical shifts for various potential conformations with experimental data, the most likely solution-state structures can be identified. This process allows for the construction of an energetic landscape, mapping the relative energies of different conformers and providing a deeper understanding of the molecule's structural preferences, which in turn influence its physical properties and reactivity.
Development of Novel Research Probes and Tools Based on this compound
The functional groups of this compound—the carboxylic acid and the double bond—provide chemical handles for its conversion into specialized research probes. Affinity-based probes (AfBPs) are powerful tools designed to covalently label specific proteins or other biomolecules within complex biological samples, enabling their identification and characterization. nih.govsemanticscholar.org
The general design of an AfBP involves three key components:
A recognition element: A molecular scaffold that directs the probe to a specific target.
A reactive group (warhead): An electrophilic group that forms a covalent bond with a nearby nucleophilic residue on the target.
A reporter tag: A moiety, such as biotin (B1667282) for enrichment or a fluorophore for imaging, that allows for detection and analysis. semanticscholar.org
The structure of this compound could be systematically modified to create such probes. The carboxylic acid could be converted into an activated ester or other electrophilic warhead. The terminal end of the alkyl chain could be functionalized, potentially via reactions at the double bond or by starting with a modified synthetic precursor, to attach a reporter tag. Modern techniques like "click chemistry" are often used to attach tags like biotin or fluorescent dyes efficiently. semanticscholar.org Such probes derived from this compound could be used to investigate enzymes involved in fatty acid metabolism or to identify novel fatty acid binding proteins, advancing our understanding of lipid biology.
Q & A
Q. How can researchers verify the structural identity of trans-epsilon-Octenoic acid in experimental settings?
- Methodological Answer : Structural confirmation requires a combination of spectroscopic and chromatographic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) should be used to confirm the double bond position (epsilon, ε) and trans-configuration. Gas Chromatography-Mass Spectrometry (GC-MS) can cross-validate purity and molecular weight. Reference databases like the NIST Chemistry WebBook provide standardized spectral data for comparison, ensuring alignment with published benchmarks . For novel syntheses, X-ray crystallography may be employed to resolve ambiguities in stereochemistry.
Q. What are the recommended protocols for synthesizing this compound in laboratory conditions?
- Methodological Answer : Synthesis typically involves catalytic hydrogenation or isomerization of precursor unsaturated fatty acids. For example, partial hydrogenation of octynoic acid using a palladium catalyst under controlled H₂ pressure can yield the trans-ε isomer. Reaction conditions (temperature, solvent, catalyst loading) must be optimized to minimize byproducts like cis-isomers. Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. Researchers should document reaction yields and characterize intermediates using Thin-Layer Chromatography (TLC) to monitor progress .
Q. What analytical techniques are most effective for quantifying this compound in complex matrices?
- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection (210 nm for carboxylic acids) or Electrospray Ionization Mass Spectrometry (ESI-MS) is preferred for quantification in biological or environmental samples. Derivatization (e.g., methyl ester formation) enhances chromatographic resolution. For lipid-rich matrices, solid-phase extraction (SPE) using C18 cartridges reduces interference. Calibration curves with internal standards (e.g., deuterated analogs) improve accuracy. Researchers must validate methods using spike-recovery experiments and report limits of detection (LOD) and quantification (LOQ) .
Advanced Research Questions
Q. How should researchers address discrepancies in reported physicochemical properties of this compound across studies?
- Methodological Answer : Contradictions in data (e.g., melting points, solubility) often arise from impurities or methodological variability. To resolve conflicts, conduct meta-analyses comparing experimental conditions (e.g., solvent systems, temperature calibration). Replicate key studies under standardized protocols and report detailed metadata (e.g., instrumentation settings, sample preparation). Systematic reviews should assess study quality using criteria like sample size, blinding, and statistical rigor . If inconsistencies persist, computational modeling (e.g., density functional theory for solubility predictions) can provide theoretical benchmarks .
Q. What methodologies are appropriate for investigating the metabolic pathways of this compound in model organisms?
- Methodological Answer : Stable isotope tracing (e.g., ¹³C-labeled trans-ε-octenoic acid) paired with LC-MS/MS enables tracking of metabolic incorporation into lipids or β-oxidation products. In vivo studies using knockout animal models (e.g., PPARα-deficient mice) can identify receptor-mediated pathways. For enzymatic assays, subcellular fractionation (mitochondrial vs. peroxisomal extracts) clarifies degradation mechanisms. Transcriptomic profiling (RNA-seq) of tissues exposed to the compound reveals regulatory networks. Researchers must control for dietary confounding factors and use sham-treated cohorts .
Q. How can systematic review frameworks be applied to reconcile conflicting data on the bioactivity of this compound?
- Methodological Answer : Follow PRISMA guidelines to structure the review: define inclusion/exclusion criteria (e.g., peer-reviewed studies, in vitro/in vivo models), extract data into standardized tables, and assess bias using tools like ROBINS-I. For conflicting results (e.g., pro-inflammatory vs. anti-inflammatory effects), subgroup analyses by dose, exposure duration, or model system (cell lines vs. primary cells) can identify moderators. Meta-regression evaluates the impact of study design (e.g., randomized vs. observational). If heterogeneity is high, qualitative synthesis with GRADE evidence grading is recommended .
Guidance for Research Design and Validation
- Literature Review : Use Boolean operators (AND/OR/NOT) in databases like PubMed and SciFinder to filter studies by keywords (e.g., "this compound" AND "metabolism"). Prioritize sources from NIST, ACS journals, or government reports for reliability .
- Ethical and Statistical Considerations : Ensure sample sizes are justified via power analysis. Report p-values with effect sizes and confidence intervals to avoid misinterpretation .
- Data Presentation : Raw data (e.g., NMR spectra) should be archived in appendices, while processed data (e.g., dose-response curves) must align with the research question in the main text .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
